molecular formula C7H9BO3 B12651190 Boric acid, phenylmethyl ester CAS No. 99811-53-7

Boric acid, phenylmethyl ester

Cat. No.: B12651190
CAS No.: 99811-53-7
M. Wt: 151.96 g/mol
InChI Key: CTXKJNCPTVBAAU-UHFFFAOYSA-N
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Description

Boric acid, phenylmethyl ester: is an organic compound derived from boric acid and phenylmethanol. It is a member of the boronic ester family, which are known for their unique chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid, phenylmethyl ester can be synthesized through the esterification of boric acid with phenylmethanol. This reaction typically involves the dehydration of boric acid in the presence of an alcohol. The process can be catalyzed by acids or bases to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of boronic esters often involves the use of borate esters as intermediates. These intermediates are formed by the reaction of boric acid with alcohols under controlled conditions. The process may include steps such as distillation and purification to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Boric acid, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products:

    Hydrolysis: Boric acid and phenylmethanol.

    Substitution: Various substituted boronic esters.

    Oxidation: Boronic acids.

Scientific Research Applications

Chemistry: Boric acid, phenylmethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. They exhibit unique interactions with biological molecules, making them valuable in medicinal chemistry .

Industry: In the materials science field, boronic esters are used in the development of self-healing polymers and hydrogels. These materials have applications in coatings, adhesives, and biomedical devices .

Mechanism of Action

The mechanism by which boric acid, phenylmethyl ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as drug delivery and materials science, where the ester can form and break bonds under specific conditions .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Phenylboronic pinacol ester
  • 4-Methoxyphenylboronic acid

Comparison: Boric acid, phenylmethyl ester is unique due to its specific ester linkage, which imparts distinct reactivity and stability compared to other boronic acids and esters. For example, phenylboronic acid is more prone to hydrolysis, while phenylboronic pinacol ester offers different reactivity due to the pinacol group .

Properties

CAS No.

99811-53-7

Molecular Formula

C7H9BO3

Molecular Weight

151.96 g/mol

IUPAC Name

phenylmethoxyboronic acid

InChI

InChI=1S/C7H9BO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,9-10H,6H2

InChI Key

CTXKJNCPTVBAAU-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCC1=CC=CC=C1

Origin of Product

United States

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